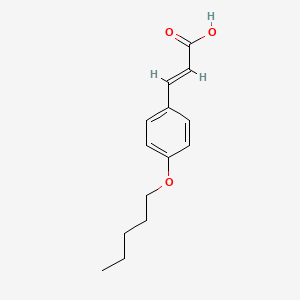

p-Pentyloxycinnamic acid

Overview

Description

p-Pentyloxycinnamic acid is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.2909 . It is a derivative of cinnamic acid.

Synthesis Analysis

The synthesis of cinnamic acid derivatives, such as this compound, has been achieved through engineered microbes. The process involves the heterologous expression of genes encoding phenylalanine ammonia-lyase and tyrosine ammonia-lyase activities, which catalyze the conversion of L-phenylalanine (L-Phe) and L-tyrosine (L-Tyr) to cinnamic acid and p-hydroxycinnamic acids (pHCAs), respectively .

Molecular Structure Analysis

The molecular structure of this compound consists of a cinnamic acid core with a pentyl (five-carbon) alkoxy group attached to the para position of the aromatic ring .

Scientific Research Applications

Pharmacokinetic Properties and Bioavailability

Hydroxycinnamic acids, including compounds like p-Coumaric acid and its derivatives, exhibit significant bioactivities attributed to their phenolic structures. These compounds show low toxicity and serve as precursors to other phenolic compounds, existing either in free or conjugated forms in plants. Their pharmacokinetic properties, including bioavailability and bioaccessibility, are crucial for understanding their therapeutic potential and efficacy in biological systems (Pei et al., 2016).

Therapeutic and Nutraceutical Applications

Hydroxycinnamic acids, such as p-Methoxycinnamic acid (p-MCA), have been extensively tested for therapeutic and nutraceutical applications due to their wide range of biologically useful properties. These include antidiabetic, anticancer, antimicrobial, hepato- and neuroprotective activities. Their potential as nutraceutical agents in functional foods highlights their role in preventing and treating chronic diseases (Płowuszyńska & Gliszczyńska, 2021).

Antihyperglycemic Effects

Studies on p-Methoxycinnamic acid have demonstrated its antihyperglycemic effects in both normal and diabetic rats. This action is attributed to the compound's ability to modulate plasma glucose and insulin concentrations, potentially by influencing hepatic glucose-regulating enzymes and glycogen content. Such effects are crucial for developing new therapeutic agents for diabetes management (Adisakwattana et al., 2005).

Antioxidant and Anti-inflammatory Activities

Hydroxycinnamic acids possess potent antioxidant and anti-inflammatory properties, making them valuable molecules for treating obesity-related health complications. These compounds can inhibit macrophage infiltration and activation of nuclear factor κB (NF-κB) in obese animals, alongside reducing the expression of pro-inflammatory adipokines and increasing the secretion of anti-inflammatory agents like adiponectin (Alam et al., 2016).

Cosmeceutical Significance

The cosmeceutical applications of hydroxycinnamic acids and their derivatives, including antioxidant, anti-collagenase, antimicrobial, and UV protective effects, demonstrate their potential as multifunctional ingredients in cosmetic formulations. Their role in anti-aging, anti-inflammatory, and hyperpigmentation-correcting products, despite challenges related to stability and bioavailability, underscores the importance of further research in this area (Taofiq et al., 2017).

Mechanism of Action

Mode of Action

It is known that cinnamic acid derivatives can interact with biological systems in various ways, such as through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the structure and function of target molecules, potentially influencing biological processes.

Biochemical Pathways

Cinnamic acid derivatives are known to be involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of secondary metabolites, including lignin, flavonoids, and other phenolic compounds . These metabolites play crucial roles in plant defense mechanisms, UV protection, and plant-pollinator interactions.

Pharmacokinetics

It is known that modulation of p-glycoprotein (pgp)-mediated transport can have significant pharmacokinetic implications for pgp substrates .

Properties

IUPAC Name |

(E)-3-(4-pentoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16/h5-10H,2-4,11H2,1H3,(H,15,16)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPBGFBUVHLMSK-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62718-63-2 | |

| Record name | p-Pentyloxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062718632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

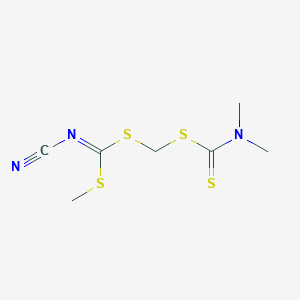

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1596904.png)

![Benzyl [3-oxo-3-(4-methylphenyl)prop-1-enyl]cyanocarbonimidodithioate](/img/structure/B1596912.png)

![N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide](/img/structure/B1596914.png)